molecular formula C12H11ClN2O3 B2506479 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide CAS No. 2418734-38-8

3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide

Cat. No. B2506479
CAS RN: 2418734-38-8
M. Wt: 266.68
InChI Key: QCQJLSRASSXVSR-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide, also known as CCPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine receptor agonists, which have been shown to have a range of effects on the central nervous system and other physiological systems. In

Mechanism of Action

3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide acts as an adenosine receptor agonist, specifically targeting the A1 and A3 adenosine receptors. Activation of these receptors has been shown to have a range of effects on the central nervous system and other physiological systems, including reducing inflammation, improving blood flow, and reducing anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, improving cognitive function, reducing anxiety and depression, reducing blood pressure, and improving blood flow. These effects are mediated through the activation of the A1 and A3 adenosine receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide in lab experiments is its specificity for the A1 and A3 adenosine receptors, which allows for more targeted and specific studies. However, one limitation is the potential for off-target effects, which can complicate interpretation of results.

Future Directions

There are many potential future directions for research on 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide, including further exploration of its therapeutic applications in cardiovascular diseases and neurological disorders, as well as its potential use in combination with other drugs. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide involves several steps, starting with the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl cyanoacetate to form 3-cyano-4-hydroxy-5-methoxybenzylidene ethyl cyanoacetate. This compound is then reacted with chloroacetyl chloride to form 3-chloro-4-hydroxy-5-methoxybenzylidene ethyl cyanoacetate. The final step involves the reaction of this compound with cyclopropanamine to form this compound.

Scientific Research Applications

3-Chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders. Studies have shown that this compound has a range of effects on the central nervous system, including reducing inflammation, improving cognitive function, and reducing anxiety and depression. This compound has also been shown to have potential applications in the treatment of cardiovascular diseases, such as reducing blood pressure and improving blood flow.

properties

IUPAC Name

3-chloro-N-(1-cyanocyclopropyl)-4-hydroxy-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-9-5-7(4-8(13)10(9)16)11(17)15-12(6-14)2-3-12/h4-5,16H,2-3H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQJLSRASSXVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NC2(CC2)C#N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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